molecular formula C15H12BrNO2 B5854933 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime

4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime

Cat. No. B5854933
M. Wt: 318.16 g/mol
InChI Key: VFUXHMILGNZRHZ-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime, also known as BR-OX, is a chemical compound that has been widely used in scientific research. It is a derivative of the naturally occurring compound, β-lapachone, which has been shown to possess a wide range of biological activities. In

Mechanism of Action

4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime inhibits the activity of NQO1, which is required for the activation of β-lapachone. NQO1 is an enzyme that catalyzes the reduction of quinones to hydroquinones using NADH or NADPH as a cofactor. β-lapachone is a quinone that is activated by NQO1 to form a highly reactive species that can cause DNA damage and induce apoptosis. By inhibiting the activity of NQO1, 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime prevents the activation of β-lapachone and reduces its biological activity.
Biochemical and Physiological Effects:
4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime has been shown to have no significant toxicity in vitro and in vivo. It does not affect cell viability or cause any adverse effects on animal behavior or physiology. However, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime has been shown to inhibit the growth of breast cancer, lung cancer, and colon cancer cells by inhibiting the activity of NQO1.

Advantages and Limitations for Lab Experiments

4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime is a useful tool compound for studying the mechanism of action of β-lapachone. It is easy to synthesize and purify, and it has been shown to have no significant toxicity in vitro and in vivo. However, it has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its usefulness for in vivo experiments.

Future Directions

There are several future directions for the use of 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime in scientific research. One direction is to study the effect of 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime on the growth of other types of cancer cells. Another direction is to study the effect of 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime on the activity of other enzymes that are involved in the activation of β-lapachone. Additionally, the development of new derivatives of 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime with improved solubility and longer half-life could enhance its usefulness for in vivo experiments.

Synthesis Methods

The synthesis of 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime involves the reaction of β-lapachone with hydroxylamine hydrochloride in the presence of acetic anhydride. The product is then purified by column chromatography to obtain the pure compound. The yield of 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime is around 60%, and the purity is greater than 95%.

Scientific Research Applications

4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime has been widely used in scientific research as a tool compound to study the mechanism of action of β-lapachone. β-lapachone has been shown to possess a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral activities. However, the mechanism of action of β-lapachone is not well understood. 4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime has been used to study the mechanism of action of β-lapachone by inhibiting the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is an enzyme that is required for the activation of β-lapachone.

properties

IUPAC Name

[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-9(18)19-17-14-7-6-12-13(14)8-10-4-2-3-5-11(10)15(12)16/h2-5,8H,6-7H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUXHMILGNZRHZ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1CCC2=C(C3=CC=CC=C3C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/1\CCC2=C(C3=CC=CC=C3C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate

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